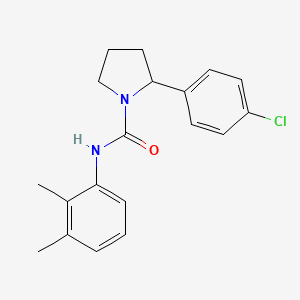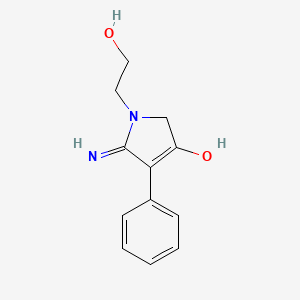
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide, commonly known as CDP-870, is a chemical compound that has been extensively studied for its potential use in the treatment of inflammatory diseases. This compound is a member of the pyrrolidinecarboxamide family of compounds and has been shown to have potent anti-inflammatory properties.
作用機序
CDP-870 is believed to exert its anti-inflammatory effects by inhibiting the activity of a protein called p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines. By inhibiting p38 MAP kinase, CDP-870 can reduce the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
CDP-870 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, CDP-870 has been shown to have analgesic effects, as well as the ability to reduce joint destruction in animal models of rheumatoid arthritis. CDP-870 has also been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
実験室実験の利点と制限
One of the main advantages of CDP-870 for lab experiments is its potent anti-inflammatory properties, which make it a valuable tool for studying the mechanisms of inflammation. However, the complex synthesis of CDP-870 and its high cost can be a limitation for some experiments.
将来の方向性
There are several future directions for the study of CDP-870. One area of interest is the potential use of CDP-870 in combination with other anti-inflammatory drugs, such as methotrexate, to achieve greater efficacy in the treatment of inflammatory diseases. Another area of interest is the development of more efficient synthesis methods for CDP-870, which could make it more accessible for research purposes. Finally, further studies are needed to fully understand the biochemical and physiological effects of CDP-870, as well as its potential long-term safety profile.
合成法
The synthesis of CDP-870 involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 2,3-dimethylaniline to form an intermediate, which is then reacted with pyrrolidine-1-carboxylic acid to yield the final product. The synthesis of CDP-870 is a complex and time-consuming process that requires a high level of expertise in organic chemistry.
科学的研究の応用
The anti-inflammatory properties of CDP-870 have been extensively studied in both in vitro and in vivo models. Several studies have shown that CDP-870 can significantly reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are key mediators of inflammation. This makes CDP-870 a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-3-6-17(14(13)2)21-19(23)22-12-4-7-18(22)15-8-10-16(20)11-9-15/h3,5-6,8-11,18H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGJLSLTVZYXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(4-morpholinyl)propyl]-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6031315.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6031323.png)
![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)
![methyl (1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6031341.png)
![2-cyclopropyl-6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6031360.png)
![1-(4-chlorobenzyl)-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6031368.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide oxalate](/img/structure/B6031381.png)
![3,5-dimethyl-2-(3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031382.png)

![2-amino-7-{[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031401.png)
![1-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6031412.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-phenoxyacetamide](/img/structure/B6031423.png)